molecular formula C24H25N3O3S B11156753 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11156753
M. Wt: 435.5 g/mol
InChI Key: GBTSCMPWRYQOQS-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a thiazole ring, an indole moiety, and a dimethoxyphenyl group, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the indole and dimethoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies using techniques like molecular docking and biochemical assays help elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and indole-based molecules, such as:

  • 3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives
  • 2-(1H-indol-3-yl)acetonitrile-based fluorophores

Uniqueness

What sets 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C24H25N3O3S/c1-14(11-17-13-25-19-8-6-5-7-18(17)19)26-23(28)22-15(2)27-24(31-22)16-9-10-20(29-3)21(12-16)30-4/h5-10,12-14,25H,11H2,1-4H3,(H,26,28)

InChI Key

GBTSCMPWRYQOQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC(C)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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